Chemerin-9 (149-157) (TFA)

GPCR pharmacology CMKLR1 signaling peptide efficacy

CMKLR1 signaling studies demand a reproducible, high-potency agonist free from lot-to-lot variability inherent to recombinant chemerin preparations. Chemerin-9 (149-157) (TFA) addresses this with a chemically defined nonapeptide (YFPGQFAFS) delivering EC₅₀ 7.1 nM at human CMKLR1-exceeding full-length chemerin (aa 21-157) efficacy. Validated across atherosclerosis (4-week ApoE⁻/⁻ infusion reduces aortic lesions), Alzheimer's (500 nM enhances microglial Aβ phagocytosis; 8 μg/kg ICV rescues memory in vivo), and metabolic (0.2 mg/kg IP for 42 days improves glucose tolerance in PDM models) disease models. TFA salt enables aqueous solubility up to 100 mg/mL. Supplied as lyophilized powder, ≥95% HPLC.

Molecular Formula C56H67F3N10O15
Molecular Weight 1177.2 g/mol
Cat. No. B8087398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemerin-9 (149-157) (TFA)
Molecular FormulaC56H67F3N10O15
Molecular Weight1177.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C54H66N10O13.C2HF3O2/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36;3-2(4,5)1(6)7/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77);(H,6,7)/t32-,38-,39-,40-,41-,42-,43-,44-;/m0./s1
InChIKeySXASNPXNWDDIGQ-CPIFIIIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemerin-9 (149-157) (TFA) for CMKLR1 Agonism: Technical Specifications and Procurement Baseline


Chemerin-9 (149-157) (TFA) is a trifluoroacetate salt-form nonapeptide corresponding to amino acids 149–157 of the C-terminus of processed human chemerin, with sequence YFPGQFAFS [1]. It functions as a potent agonist of chemokine-like receptor 1 (CMKLR1, also known as ChemR23), a Gαi-coupled GPCR expressed on immune cells, adipocytes, and endothelial cells . The TFA salt form (molecular weight 1177.18 g/mol; free base MW 1063.18 g/mol; CAS 676367-27-4 for free base) is supplied as a lyophilized powder with typical vendor-specified purity ≥95% and water solubility reported at 1–100 mg/mL depending on sonication and formulation . The compound retains the majority of full-length chemerin's CMKLR1 agonism while offering a chemically defined, minimal peptide scaffold amenable to reproducible in vitro and in vivo pharmacological studies .

Chemerin-9 (149-157) (TFA): Why Not All CMKLR1 Agonists Are Interchangeable


The CMKLR1 receptor is activated by multiple structurally distinct ligands including full-length chemerin isoforms, resolvin E1 (a lipid mediator), and synthetic peptide fragments of varying lengths. Substituting Chemerin-9 (149–157) with a different CMKLR1 ligand introduces uncontrolled variables in potency, downstream signaling bias, and in vivo pharmacokinetics. Full-length recombinant chemerin (aa 21–157) exhibits lower maximal efficacy than the 9-mer fragment in head-to-head assays [1]. The murine ortholog peptide (mouse Chemerin-9, aa 148–156, sequence YFPGQFAFS) displays an EC₅₀ of 42 nM—approximately 6-fold less potent than the human sequence at 7.1 nM . Resolvin E1, while also a CMKLR1 agonist, activates distinct signaling cascades due to binding at a separate receptor site [2]. Even alternative salt forms (e.g., acetate vs. TFA) may exhibit different solubility and handling characteristics affecting experimental reproducibility [3]. The quantitative evidence below establishes precisely where Chemerin-9 (149–157) (TFA) demonstrates verifiable differentiation that justifies its specific selection over these comparators.

Chemerin-9 (149-157) (TFA) Quantitative Evidence: Direct Comparisons Against Closest Analogs


Human Chemerin-9 (149–157) vs. Full-Length Chemerin (aa 21–157): Efficacy Superiority in CMKLR1 Activation

In a head-to-head comparison using membrane-tethered ligand technology, the 9-amino acid chemerin fragment (aa 149–157) activated both mouse and human CMKLR1 with efficacy exceeding that of the full-length peptide (aa 21–157) [1]. While full-length chemerin is the endogenous agonist, the C-terminal nonapeptide demonstrates superior maximal receptor activation, establishing it as the minimal pharmacophore that retains—and indeed surpasses—the agonist activity of the full-size protein toward the chemerin receptor [2].

GPCR pharmacology CMKLR1 signaling peptide efficacy allergic airway inflammation

Human vs. Mouse Chemerin-9: Species-Specific CMKLR1 Potency Differentiation (EC₅₀: 7.1 nM vs. 42 nM)

The human Chemerin-9 (149–157) peptide (sequence YFPGQFAFS) activates human CMKLR1 expressed in CHO cells with an EC₅₀ of 7.1 nM . In contrast, the mouse ortholog peptide (aa 148–156, identical sequence YFPGQFAFS) demonstrates an EC₅₀ of 42 nM at the mouse receptor , representing a ~6-fold potency reduction. This species-dependent potency difference is critical for experimental design: the human peptide exhibits low nanomolar potency at human CMKLR1, while the murine peptide requires higher concentrations to achieve comparable receptor activation in mouse-derived systems.

species selectivity CMKLR1 ortholog EC50 comparison peptide potency

TFA Salt Form vs. Free Base: Solubility and Stability Parameters for Experimental Formulation

The TFA salt form of Chemerin-9 (149–157) (MW 1177.18) demonstrates water solubility of 100 mg/mL (84.95 mM) with sonication, compared to 1 mg/mL reported for the free base form . Additionally, the TFA salt exhibits solubility in DMSO ≥50 mg/mL [1]. Storage specifications for the TFA salt indicate stability at -80°C for 2 years and -20°C for 1 year as lyophilized powder under sealed, moisture-protected conditions [1]. These parameters establish the TFA salt as the preferred formulation for high-concentration stock solution preparation and long-term storage stability.

peptide solubility TFA counterion formulation in vivo dosing

In Vivo Efficacy Validation: Atherosclerosis Reduction in ApoE⁻/⁻ Mice Following 4-Week Chemerin-9 Infusion

In ApoE⁻/⁻ mice, a 4-week continuous infusion of Chemerin-9 (149–157) significantly decreased aortic atherosclerotic lesions [1]. Parallel studies using a 28-day subcutaneous dosing regimen (7.7 μg/kg daily) demonstrated protection of the abdominal aorta from MMP injury and exhibited anti-inflammatory and anti-angiogenic properties in the same ApoE⁻/⁻ model . These in vivo findings are specific to the 9-mer peptide and have not been equivalently demonstrated with alternative CMKLR1 agonists such as resolvin E1 or other chemerin fragments.

atherosclerosis in vivo efficacy ApoE knockout vascular inflammation

Chemerin-9 (149-157) (TFA): Validated Research Application Scenarios for Scientific Procurement


CMKLR1 Pharmacological Characterization: Maximal Efficacy Assays Requiring Potent Human Receptor Agonism

Researchers characterizing CMKLR1 (ChemR23) signaling pathways—including Gαi-mediated cAMP inhibition, β-arrestin recruitment, and downstream Akt/ERK phosphorylation—should prioritize Chemerin-9 (149–157) (TFA) based on its 7.1 nM EC₅₀ at human CMKLR1 [1] and demonstrated efficacy exceeding that of full-length chemerin (aa 21–157) [2]. The TFA salt form enables preparation of high-concentration stock solutions (up to 100 mg/mL in water) , facilitating dose-response studies across a wide dynamic range. The chemically defined, single-sequence nature eliminates lot-to-lot variability inherent to recombinant full-length chemerin preparations.

Atherosclerosis and Vascular Inflammation Studies Using ApoE⁻/⁻ Murine Models

Investigators studying vascular biology, atherosclerosis, or endothelial inflammation should select Chemerin-9 (149–157) (TFA) based on validated in vivo efficacy in ApoE⁻/⁻ mice, where 4-week infusion significantly reduces aortic atherosclerotic lesions [1] and 28-day subcutaneous dosing (7.7 μg/kg daily) protects abdominal aorta from MMP-mediated injury [2]. The compound suppresses TNF-α-induced expression of adhesion molecules in HUVECs and attenuates monocyte adhesion to endothelial monolayers , providing mechanistic corroboration for the in vivo findings.

Neuroinflammation and Aβ Clearance: Microglial Phagocytosis Enhancement Assays

For studies examining Alzheimer's disease-related neuroinflammation or microglial biology, Chemerin-9 (149–157) (TFA) offers specific validation: at 500 nM in vitro, the compound enhances primary microglial phagocytic capacity toward Aβ oligomers and suppresses NLRP3 inflammasome activation [1]. In vivo, intracerebroventricular administration (8 μg/kg daily for 14 days) ameliorates Aβ₁₋₄₂-induced memory impairment in male Kunming mice [2]. These amyloid-focused validation data are unique to the 9-mer fragment among CMKLR1 agonists and support procurement for neurodegenerative disease research programs.

Metabolic Research: Glucose Homeostasis and Adipocyte Function Studies

Investigators studying glucose metabolism, insulin resistance, or adipocyte biology should consider Chemerin-9 (149–157) (TFA) based on demonstrated efficacy in pancreatogenic diabetes mellitus (PDM) mouse models, where 0.2 mg/kg daily intraperitoneal administration for 42 days upregulated GLUT2 and PDX1 expression and improved glucose tolerance [1]. The compound also regulates adipocyte differentiation and glucose metabolism [2], making it a validated tool for exploring CMKLR1-mediated metabolic effects independent of the confounding adipokine functions of full-length chemerin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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